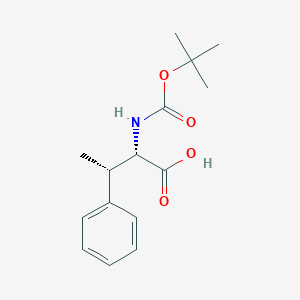

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSLNPBJZAPTMM-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90731-57-0 | |

| Record name | (βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90731-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid CAS number

An In-depth Technical Guide to (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid

Executive Summary: This guide provides a comprehensive technical overview of this compound, a non-natural amino acid derivative crucial for advanced applications in pharmaceutical research and custom peptide synthesis. We will explore its fundamental physicochemical properties, outline general synthetic and analytical methodologies, and delve into its significant role as a chiral building block for developing novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural features of this compound to achieve enhanced stability, conformational control, and biological activity in complex molecules.

Compound Identification and Significance

This compound is a protected, non-canonical amino acid. It is a derivative of phenylalanine that contains an additional methyl group on the β-carbon, creating a second stereocenter. The "(2S,3S)" designation defines its specific stereochemistry, often referred to as the "erythro" diastereomer. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, a standard protecting group in solid-phase peptide synthesis (SPPS) that is labile under acidic conditions.[1]

The true value of this molecule lies in its unique structure. The β-methyl group introduces significant conformational constraints when incorporated into a peptide backbone. This steric hindrance can rigidify the peptide structure, leading to improved receptor binding affinity, enhanced biological stability against enzymatic degradation, and novel pharmacological profiles. As such, it is a valuable building block for creating peptidomimetics and peptide-based drugs with superior therapeutic properties.[2][3]

Physicochemical and Analytical Properties

The precise characterization of this compound is fundamental for its effective use. Key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 90731-57-0 | [4][5][6] |

| Molecular Formula | C₁₅H₂₁NO₄ | [4][5][6] |

| Molecular Weight | 279.33 g/mol | [4][6] |

| IUPAC Name | (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-phenylbutanoic acid | N/A |

| Synonym(s) | N-Boc-erythro-L-beta-methylphenylalanine | [6] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥95% | [5][6] |

| SMILES | CC(O)=O | [6] |

| InChI Key | XFSLNPBJZAPTMM-JQWIXIFHSA-N | [5] |

Synthesis and Characterization

General Synthesis Pathway

The synthesis of N-Boc protected amino acids is a well-established process in organic chemistry. While the specific multi-step synthesis of the β-methylated analog is more complex, the final Boc-protection step follows a general, reliable procedure. The most common method involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[7]

The workflow ensures the selective acylation of the alpha-amino group while the carboxylic acid remains as a carboxylate salt, preventing self-condensation. Subsequent acidic workup protonates the carboxylate to yield the final product.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the final product, a suite of analytical techniques is employed.

| Technique | Purpose & Expected Results |

| ¹H NMR | Confirms the presence of all protons. Expect characteristic signals for the phenyl ring, Boc group (singlet at ~1.4 ppm), and the two coupled methine protons (α-CH and β-CH). |

| ¹³C NMR | Verifies the carbon skeleton. Expect distinct signals for the carbonyl carbons (acid and carbamate), aromatic carbons, and the aliphatic carbons of the Boc and amino acid backbone.[8] |

| Mass Spectrometry (ESI-MS) | Confirms the molecular weight. Expect to observe the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of 279.33. |

| HPLC (Chiral & RP) | Determines purity and enantiomeric/diastereomeric excess. A chiral column can confirm stereochemical purity, while a reverse-phase column (e.g., C18) is used to assess overall chemical purity. |

| FT-IR Spectroscopy | Identifies key functional groups. Expect characteristic stretches for N-H (carbamate), C=O (acid and carbamate), and aromatic C-H bonds. |

Core Applications in Drug Discovery and Peptide Science

The primary utility of this compound is as a specialized building block in the synthesis of peptides and other complex organic molecules.[2]

Custom Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is one of the two most widely used protecting groups for the α-amine in solid-phase peptide synthesis (SPPS).[1] The incorporation of this non-natural amino acid can:

-

Induce Specific Conformations: The bulky β-methyl group restricts bond rotation, forcing the peptide backbone into a more defined secondary structure (e.g., a specific turn or helical motif).

-

Enhance Proteolytic Stability: The steric hindrance near the peptide bond can prevent or slow cleavage by proteases, increasing the in vivo half-life of a therapeutic peptide.[9]

-

Modulate Receptor Binding: A constrained conformation can "lock" a peptide into its bioactive shape, leading to higher binding affinity and selectivity for its target receptor.

Development of Peptidomimetics and Novel Therapeutics

Beyond linear peptides, this compound is a key intermediate for more complex pharmaceuticals. Its defined stereochemistry is essential for building molecules with precise three-dimensional structures required for biological activity. For instance, related N-Boc protected amino acid derivatives serve as critical starting materials for synthesizing antiviral protease inhibitors, such as those used to treat HIV (e.g., Darunavir, Saquinavir).[10] Its epoxide derivatives are also versatile intermediates in medicinal chemistry.[2]

Chiral Pool Synthesis

As a pure, single-diastereomer compound, it serves as a valuable chiral starting material. Chemists can leverage its existing stereocenters to direct the formation of new stereocenters in the synthesis of complex natural products and other chiral molecules.

Experimental Protocol: Incorporation via Boc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis.[11]

Materials:

-

MBHA or PAM resin pre-loaded with the C-terminal amino acid.

-

This compound ("Boc-erythro-β-MePhe-OH").

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Neutralization solution: 10% Diisopropylethylamine (DIPEA) in DCM.

-

Activation Reagents: HBTU/HOBt or DCC/HOBt.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

Workflow:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Boc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (50% TFA/DCM) to the resin and agitate for 2 minutes. Drain.

-

Add fresh deprotection solution and agitate for 30 minutes.

-

Drain and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.

-

-

Neutralization:

-

Add the neutralization solution (10% DIPEA/DCM) and agitate for 2 minutes. Repeat twice.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-erythro-β-MePhe-OH (3 equivalents relative to resin loading) and an activator like HBTU/HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and wait 2 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction for 2-4 hours. The increased steric bulk of this amino acid may require longer coupling times or double coupling.

-

-

Monitoring and Washing:

-

Monitor the reaction for completion using a qualitative Kaiser test (a negative test indicates a complete reaction).[11]

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

Handling, Storage, and Safety

Storage: This compound should be stored in a cool, dry place, typically at room temperature, away from direct sunlight and moisture.[6] Keep the container tightly sealed to prevent degradation.

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin. This product is intended for laboratory research use only.[5]

Conclusion

This compound (CAS: 90731-57-0) is a highly valuable, stereochemically defined building block for advanced chemical synthesis. Its Boc-protected amine allows for seamless integration into established SPPS workflows, while its unique β-methylphenylalanine core provides a powerful tool for rationally designing peptides and peptidomimetics with constrained conformations. These structural modifications are key to developing next-generation therapeutics with enhanced stability, selectivity, and efficacy. Its utility as a chiral intermediate further extends its importance across the landscape of medicinal and organic chemistry.

References

- Sunway Pharm Ltd. This compound.

- CymitQuimica. This compound.

- Chem-Impex. threo-N-Boc-L-phenylalanine epoxide.

- Advanced ChemBlocks. (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid.

- Chem-Impex. Boc-L-phenylalanine.

- ChemScene. This compound.

- PubChem. (3R)-3-(((tert-butoxy)carbonyl)amino)-4-phenylbutanoic acid.

- PubChem. This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Boc-D-3,3-Diphenylalanine in Custom Peptide Synthesis.

- Benchchem. Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS).

- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

- Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.

- Google Patents. CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.

- Brieflands. Synthesis of Novel Peptides Using Unusual Amino Acids.

Sources

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - CAS:90731-57-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic ac… [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. brieflands.com [brieflands.com]

- 9. nbinno.com [nbinno.com]

- 10. CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic Acid: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid, a protected chiral β-amino acid, is a valuable intermediate in the synthesis of complex pharmaceutical agents. Its specific stereochemistry is crucial for the biological activity of the final drug molecules. This technical guide provides a comprehensive overview of this compound, including its molecular characteristics, a proposed stereoselective synthetic pathway, detailed purification and analytical protocols, and its significant applications in drug development, particularly in the synthesis of antiviral and other therapeutic agents. The strategic use of the tert-butoxycarbonyl (Boc) protecting group allows for controlled and selective reactions in multi-step syntheses.

Introduction: The Significance of Chiral β-Amino Acids

Chirality plays a pivotal role in drug design and efficacy, as biological systems are inherently chiral.[1] Enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. β-Amino acids, in particular, are crucial structural motifs in a variety of biologically active molecules and peptidomimetics. Their incorporation into peptide backbones can induce stable secondary structures and enhance resistance to enzymatic degradation. The phenylbutanoic acid scaffold, with its defined stereocenters, offers a rigid framework for precise interaction with biological targets.

This compound, with the CAS Number 90731-57-0, serves as a key chiral building block.[2][3] The tert-butoxycarbonyl (Boc) protecting group on the amine functionality is instrumental in modern organic synthesis, particularly in peptide chemistry.[4] It is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, allowing for sequential and controlled bond formation.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the development of robust analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₁NO₄ | [6] |

| Molecular Weight | 279.33 g/mol | [6] |

| CAS Number | 90731-57-0 | [3] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥95% | [6] |

Stereoselective Synthesis and Purification

Proposed Synthetic Pathway

A plausible and efficient route starts from the commercially available and relatively inexpensive (2S,3S)-2-amino-3-phenylbutanoic acid. The key step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Boc Protection

This protocol is adapted from general procedures for the Boc protection of amino acids.

Materials:

-

(2S,3S)-2-amino-3-phenylbutanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane and Water (1:1 v/v) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

5% aqueous citric acid or KHSO₄ solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve (2S,3S)-2-amino-3-phenylbutanoic acid (1 equivalent) and a suitable base such as triethylamine (1.5 equivalents) or sodium bicarbonate (3 equivalents) in a 1:1 mixture of dioxane and water or THF.

-

Reaction: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Monitoring: Stir the reaction mixture for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 5% methanol in chloroform).[7]

-

Work-up:

-

If using dioxane/water, dilute the mixture with water and extract with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid or KHSO₄ solution.

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

-

Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-Boc protected amino acid.

Purification Protocol

The crude product can be purified by crystallization or column chromatography.

Crystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

-

Slowly add a non-polar solvent (e.g., hexane) until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.[8]

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Elute the column with a suitable solvent system, such as a gradient of methanol in chloroform (e.g., starting with 2% and gradually increasing).[7]

-

Collect the fractions containing the pure product (monitored by TLC) and concentrate under reduced pressure.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the methyl and methine protons of the butanoic acid chain, the aromatic protons of the phenyl group, and the NH proton of the carbamate. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the phenylbutanoic acid backbone. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching of the carbamate, the O-H and C=O stretching of the carboxylic acid, and C-H stretching of the aromatic and aliphatic groups. |

| Chiral HPLC | A single peak confirming the enantiomeric and diastereomeric purity of the compound when analyzed on a suitable chiral stationary phase. |

Applications in Drug Development

Chiral non-natural amino acids like this compound are invaluable in the synthesis of high-value pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[]

Role as a Pharmaceutical Intermediate

This compound serves as a critical building block in the multi-step synthesis of complex drug molecules. The defined stereochemistry is transferred to the final API, which is often essential for its therapeutic effect. The Boc protecting group allows for its incorporation into peptide chains or other molecular scaffolds in a controlled manner.[10]

Application in Antiviral Drug Synthesis

Many antiviral drugs, particularly protease inhibitors, are peptide or peptidomimetic in nature.[11] The unique structural features of β-amino acids can lead to enhanced biological activity and improved pharmacokinetic properties. While direct synthesis of a marketed antiviral from this specific intermediate is not prominently documented in publicly available literature, its structural motifs are highly relevant to the design of novel antiviral agents. The synthesis of various antiviral compounds often involves chiral amino acid derivatives as key starting materials or intermediates.[12][13][14]

Caption: General workflow in drug development.

Conclusion

This compound is a strategically important chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and the versatility of the Boc protecting group make it a valuable tool in the synthesis of complex, high-value drug candidates. The methodologies outlined in this guide for its synthesis, purification, and characterization provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery and development of novel therapeutics.

References

-

The Role of Chiral Amino Acids in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (2023). Authorea Preprints. Retrieved from [Link]

-

Miyabe, H., Fujii, K., & Naito, T. (2018). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 23(7), 1787. Retrieved from [Link]

-

Das, B., & Nanda, B. (2012). Synthesis and characterization of some novel dipeptide analogues of medicinal importance. Der Pharma Chemica, 4(1), 227-238. Retrieved from [Link]

-

Mei, H., Han, J., & Soloshonok, V. A. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9543-9552. Retrieved from [Link]

-

De Clercq, E. (2010). Antiviral Drugs. In Comprehensive Medicinal Chemistry II (pp. 583-617). Elsevier. Retrieved from [Link]

-

Gotor-Fernández, V., & Gotor, V. (2020). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. Angewandte Chemie International Edition, 59(35), 15061-15067. Retrieved from [Link]

-

A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Tetrahedron Letters. Retrieved from [Link]

-

de Souza, M. C. B. V., & de Almeida, M. V. (2020). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 25(18), 4298. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). RSC Medicinal Chemistry. Retrieved from [Link]

- New processes for producing beta-alanine derivatives. (2003). Google Patents.

-

Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. (2023). Viruses. Retrieved from [Link]

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. (2017). Organic Syntheses, 94, 358-371. Retrieved from [Link]

-

BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

Haq, W., & Singh, V. K. (2020). Regioselective β-Csp3-Arylation of β-Alanine: An Approach for the Exclusive Synthesis of Diverse β-Aryl-β-Amino Acids. The Journal of Organic Chemistry, 85(1), 589-598. Retrieved from [Link]

-

This compound. (n.d.). GlpBio. Retrieved from [Link]

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (1988). Organic Syntheses, 66, 1. Retrieved from [Link]

- Preparation method of N-Boc-biphenyl alanine derivative. (2015). Google Patents.

-

Selvam, P., Murugesh, N., Chandramohan, M., Pannecouque, C., & De Clercq, E. (2010). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one Derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 523-527. Retrieved from [Link]

-

Song, P., Zhang, X., Wang, S., Xu, W., & Wei, F. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. Retrieved from [Link]

-

High yield synthesis of heterocyclic β-substituted alanine derivatives. (2016). Tetrahedron Letters. Retrieved from [Link]

-

Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. (2024). MDPI. Retrieved from [Link]

Sources

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. This compound | C15H21NO4 | CID 7021178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [glpbio.cn]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic ac… [cymitquimica.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

- 11. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic Acid: A Chiral Building Block for Advanced Drug Development

Foreword: The Strategic Importance of Stereochemically Defined Building Blocks in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the precise control of molecular architecture is not merely an academic exercise but a fundamental prerequisite for the rational design of safe and efficacious therapeutics. Chiral non-natural amino acids, such as (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid, represent a pivotal class of building blocks that empower medicinal chemists to sculpt peptides and small molecules with tailored pharmacological profiles. The introduction of conformational constraints and specific stereochemical arrangements, as offered by this particular molecule, can profoundly influence a compound's binding affinity, selectivity, and metabolic stability. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals who seek to leverage its unique properties in their synthetic endeavors.

Physicochemical and Structural Characteristics

This compound, also known as N-Boc-erythro-L-beta-methylphenylalanine, is a derivative of the non-proteinogenic amino acid (2S,3S)-2-amino-3-phenylbutanoic acid. The defining feature of this molecule is the presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino functionality. This acid-labile protecting group is instrumental in peptide synthesis, preventing the amine from participating in unwanted side reactions during peptide bond formation.[1] The stereochemistry at both the C2 and C3 positions is crucial for its application as a chiral building block.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₄ | [2][3] |

| Molecular Weight | 279.33 g/mol | [2][3] |

| CAS Number | 90731-57-0 | [2][3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [2][3] |

| Storage | Store at room temperature, keep dry and cool. | [2] |

Synthesis and Purification: A Protocol Rooted in Stereochemical Control

The synthesis of this compound fundamentally relies on the Boc protection of the corresponding free amino acid, (2S,3S)-2-amino-3-phenylbutanoic acid. The choice of reaction conditions is critical to ensure the retention of the delicate stereochemistry at both chiral centers.

Boc Protection of (2S,3S)-2-amino-3-phenylbutanoic acid: A Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on well-established methods for the N-tert-butoxycarbonylation of amino acids.[4]

Materials and Reagents:

-

(2S,3S)-2-amino-3-phenylbutanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dioxane and Water (or other suitable solvent systems like acetone/water)[5]

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl) or Citric Acid Solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (2S,3S)-2-amino-3-phenylbutanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Add triethylamine (1.5-2.0 equivalents) to the solution and stir until the amino acid is fully dissolved. The base is crucial for deprotonating the amino group, rendering it nucleophilic.

-

Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) portion-wise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours or until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting amino acid.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl or a citric acid solution. This protonates the carboxylic acid, making it extractable into an organic solvent.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Synthetic workflow for Boc protection.

Analytical Characterization: A Spectroscopic Fingerprint

Thorough analytical characterization is imperative to confirm the structure and purity of the synthesized this compound. While a comprehensive set of publicly available experimental spectra for this specific compound is limited, the expected spectroscopic features can be predicted based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protector as a singlet around 1.4 ppm. The protons on the phenyl ring will appear in the aromatic region (approximately 7.2-7.4 ppm). The methine protons at the C2 and C3 positions will be multiplets, with their coupling constants providing information about their relative stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the Boc group around 155 ppm and the carboxylic acid carbonyl at approximately 175-180 ppm. The quaternary carbon of the tert-butyl group will be observed around 80 ppm. The carbons of the phenyl ring and the aliphatic carbons of the butanoic acid backbone will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹). A strong C=O stretching vibration for the carboxylic acid will be present around 1710 cm⁻¹, and another C=O stretch from the carbamate (Boc group) will appear near 1690 cm⁻¹. N-H stretching and bending vibrations are also expected.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would likely show a prominent peak for the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+Na]⁺ may be observed. Fragmentation patterns in tandem MS (MS/MS) would involve the characteristic loss of isobutylene or the entire Boc group from the parent ion.[6]

Applications in Drug Discovery and Development: A Constrained Approach to Bioactivity

The primary utility of this compound lies in its role as a conformationally constrained amino acid analogue for peptide and peptidomimetic synthesis.[7] The methyl group at the beta-position restricts the rotational freedom of the phenyl side chain, which can be advantageous in designing peptides with specific secondary structures and improved receptor binding.

Peptide Synthesis and Peptidomimetics

This building block can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies.[8] Its inclusion can induce specific turns or folds in the peptide backbone, which may be crucial for biological activity. By replacing a standard phenylalanine residue with this constrained analogue, researchers can probe the conformational requirements for receptor binding and signaling.

Potential in Protease Inhibitor and Antiviral Drug Design

Caption: Application pathways in drug discovery.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[12]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Valuable Tool for a Structurally-Informed Drug Design

This compound is a specialized chiral building block that offers medicinal chemists a valuable tool for the synthesis of conformationally constrained peptides and peptidomimetics. Its defined stereochemistry and the presence of the versatile Boc protecting group make it amenable to a wide range of synthetic strategies. While detailed public data on its direct incorporation into marketed drugs is scarce, its structural features align with modern principles of drug design aimed at enhancing potency, selectivity, and metabolic stability. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic use of such precisely engineered building blocks will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

PubChem. (n.d.). N-Boc-N-methyl-D-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Boc-L-phenylalanine methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-4-Methyl-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Table of Contents.

-

PubChem. (n.d.). Boc-D-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

-

I.R.I.S. (2023, October 14). Novel wild type and mutate HIV-1 protease inhibitors containing heteroaryl carboxamides in P2. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 11(5), 736-749. [Link]

-

National Center for Biotechnology Information. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Bioconjugate Chemistry, 4(6), 574-580. [Link]

- Der Pharma Chemica. (n.d.). Scholars Research Library.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

GlpBio. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15(5), 1045-1065. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(3), 724. [Link]

-

Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Retrieved from [Link]

- ResearchGate. (n.d.). tert-Butoxycarbonylation of Amino Acids and their Derivatives: N-tert -Butoxycarbonyl-l-phenylalanine.

-

National Center for Biotechnology Information. (1992). Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride. Journal of Medicinal Chemistry, 35(19), 3526-3537. [Link]

-

Defense Technical Information Center. (1992). Synthesis and Antiviral Evaluation of N-Carboxamidine-Substituted Analogues of 1-Beta-D-Ribofuranosyl-1,2,4-triazole-3-carboxami. Retrieved from [Link]

- ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.

-

National Center for Biotechnology Information. (2019). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 37(2), 438-445. [Link]

-

PubChem. (n.d.). (2S,3S)-2-amino-3-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.uniroma1.it [iris.uniroma1.it]

- 10. Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid: Synthesis, Characterization, and Application

Abstract

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid, a non-proteinogenic β-methylated analogue of phenylalanine, is a chiral building block of significant interest in medicinal chemistry and drug development. The introduction of a methyl group on the β-carbon of the amino acid backbone imparts significant conformational constraints, influencing the secondary structure of peptides and enhancing proteolytic stability. This technical guide provides a comprehensive overview of the stereoselective synthesis, analytical characterization, and strategic applications of this unique building block. We will delve into the causality behind experimental choices, provide detailed protocols, and explore its role in the design of potent and selective peptidomimetics.

Introduction: The Strategic Value of Conformational Constraint

The therapeutic potential of many bioactive peptides is often limited by their conformational flexibility and susceptibility to enzymatic degradation. Conformational flexibility can lead to non-selective receptor binding and a significant entropic penalty upon binding to a target. A primary strategy to overcome these limitations is the incorporation of conformationally constrained amino acids.[1]

This compound, also known as Boc-(2S,3S)-β-methylphenylalanine, serves as a powerful tool in this endeavor. The methyl group at the Cβ position restricts the torsion angles (χ1 and χ2) of the phenyl side chain, thereby influencing the local backbone conformation (φ and ψ angles) of the peptide into which it is incorporated.[2] This pre-organization into a desired bioactive conformation can lead to enhanced binding affinity, receptor selectivity, and improved metabolic stability.[1][3] The tert-Butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), offering robust protection of the α-amino group that can be selectively removed under acidic conditions without affecting most side-chain protecting groups.

Physicochemical Properties and Structural Data

A thorough understanding of the fundamental properties of this molecule is essential for its effective use.

| Property | Value | Source |

| CAS Number | 90731-57-0 | [4] |

| Molecular Formula | C₁₅H₂₁NO₄ | [4] |

| Molecular Weight | 279.33 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically >95% | [4] |

| InChI Key | XFSLNPBJZAPTMM-JQWIXIFHSA-N | [4] |

| SMILES | CC(O)=O |

Stereoselective Synthesis: A Controlled Approach to Chirality

The biological activity of peptides is exquisitely dependent on their stereochemistry. Therefore, a robust and highly stereoselective synthesis is paramount. The synthesis of (2S,3S)-β-methylphenylalanine relies on establishing two contiguous chiral centers with a defined relative and absolute configuration. An effective and well-documented approach utilizes an Evans chiral auxiliary to control the stereochemistry during the introduction of the amino group.[5][6][7]

The overall synthetic strategy involves three key stages:

-

Preparation of a Chiral Acyl Oxazolidinone : Starting with optically pure 3-phenylbutyric acid, which sets the stereochemistry at the β-carbon.

-

Diastereoselective α-Amination : Asymmetric bromination followed by an Sₙ2 displacement with an azide source introduces the nitrogen functionality with controlled stereochemistry at the α-carbon.

-

Hydrolysis, Deprotection, and Boc-Protection : Liberation of the free amino acid followed by protection of the α-amino group.

Logical Workflow for Synthesis

Caption: Workflow for the stereoselective synthesis.

Detailed Experimental Protocol

This protocol is adapted from the methodology reported by Dharanipragada et al. (1992) for the synthesis of the free amino acid, followed by a standard Boc-protection procedure.[5][7]

Part A: Synthesis of (2S,3S)-2-Amino-3-phenylbutanoic acid

-

Acylation of Chiral Auxiliary : To a solution of (S)-3-phenylbutyric acid in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by dropwise addition of pivaloyl chloride (1.1 eq). Stir for 1 hour. In a separate flask, treat the Evans auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with n-butyllithium in THF at -78 °C. Transfer the prepared mixed anhydride solution to the auxiliary solution via cannula and stir for 2 hours.

-

Causality: Pivaloyl chloride forms a mixed anhydride, activating the carboxylic acid for nucleophilic attack by the deprotonated chiral auxiliary. The bulky pivaloyl group directs the reaction. The Evans auxiliary provides a rigid chiral environment to direct the subsequent stereoselective reactions.

-

-

Asymmetric Bromination : Cool the solution of the N-acyl oxazolidinone to -78 °C and add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) to form the sodium enolate. After 30 minutes, add a solution of N-bromosuccinimide (NBS) (1.2 eq) in THF. Stir for 1 hour.

-

Causality: NaHMDS is a strong, non-nucleophilic base that cleanly generates the enolate. The chiral auxiliary shields one face of the enolate, forcing the electrophile (NBS) to approach from the less hindered face, resulting in highly diastereoselective bromination.

-

-

Azide Displacement : To the brominated intermediate in a solution of DMF, add tetramethylguanidinium azide (TMGA) (1.5 eq). Stir at room temperature for 12-24 hours.

-

Causality: This is a classic Sₙ2 reaction. The azide ion displaces the bromide with inversion of configuration at the α-carbon, establishing the desired (2S) stereochemistry. TMGA is a safe and effective source of the azide nucleophile.

-

-

Auxiliary Cleavage and Hydrogenation : Cleave the chiral auxiliary by treating the azide intermediate with a mixture of THF and aqueous lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) at 0 °C. Recover the free azido acid. Dissolve the crude azido acid in methanol and hydrogenate in the presence of 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

-

Causality: The LiOH/H₂O₂ mixture saponifies the acyl group, liberating the chiral auxiliary (which can be recovered) and the azido acid. Catalytic hydrogenation reduces the azide group to a primary amine without affecting the phenyl ring, yielding the final free amino acid.

-

Part B: Boc-Protection

-

Protection Reaction : Dissolve the crude (2S,3S)-2-amino-3-phenylbutanoic acid in a 1:1 mixture of dioxane and water. Add triethylamine (2.2 eq) to basify the solution. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and stir the mixture at room temperature for 4-12 hours.[1]

-

Causality: The reaction requires a basic pH to ensure the amino group is deprotonated and thus nucleophilic. (Boc)₂O is the standard reagent for introducing the acid-labile Boc group.

-

-

Work-up and Purification : Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Analytical Characterization: A Self-Validating System

Rigorous characterization is essential to confirm the structure, stereochemistry, and purity of the final compound. A combination of NMR spectroscopy and chiral HPLC forms the core of this validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | Carboxylic Acid (-COOH) |

| 7.20 - 7.40 | m | 5H | Phenyl (Ar-H) |

| ~5.10 | d | 1H | Amine (-NH) |

| ~4.40 | m | 1H | α-CH |

| ~3.10 | m | 1H | β-CH |

| ~1.45 | s | 9H | Boc (-C(CH₃)₃) |

| ~1.30 | d | 3H | β-CH₃ |

Predicted ¹³C NMR (101 MHz, CDCl₃) Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | Carboxylic Acid (-C OOH) |

| ~155.5 | Boc (-C =O) |

| ~142.0 | Phenyl (Ar-C ipso) |

| ~128.7 | Phenyl (Ar-C H) |

| ~128.0 | Phenyl (Ar-C H) |

| ~126.5 | Phenyl (Ar-C H) |

| ~80.0 | Boc (-C (CH₃)₃) |

| ~55.0 | α-C H |

| ~42.0 | β-C H |

| ~28.3 | Boc (-C(C H₃)₃) |

| ~16.0 | β-C H₃ |

Note: The presence of rotamers due to hindered rotation around the N-C bond of the carbamate may lead to broadening or splitting of the NH and α-CH signals.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of the synthesized amino acid.

Illustrative Chiral HPLC Protocol:

-

Column : A polysaccharide-based chiral stationary phase (CSP) such as Daicel Chiralpak AD-H or similar is highly effective for separating isomers of phenylalanine derivatives.[8]

-

Mobile Phase : A normal-phase eluent system, typically a mixture of hexane/isopropanol or a supercritical fluid chromatography (SFC) system with CO₂ and a methanol/ethanol co-solvent.[8]

-

Detection : UV detection at ~210 nm or ~254 nm.

-

Validation : The method's efficacy is validated by injecting a racemic or diastereomeric mixture of all four isomers of β-methylphenylalanine to confirm baseline separation and establish retention times for each stereoisomer. The target (2S,3S) isomer should present as a single, sharp peak with >98% purity.

Applications in Drug Development and Peptide Science

The unique structural properties of (2S,3S)-β-methylphenylalanine make it a valuable building block for creating sophisticated peptidomimetics with enhanced therapeutic properties.

Inducing Specific Secondary Structures

The steric bulk of the β-methyl group significantly restricts the conformational freedom of the peptide backbone. Depending on its position and the surrounding amino acid sequence, it can stabilize specific secondary structures such as β-turns or extended conformations.[2][9] This ability to pre-organize a peptide into its bioactive conformation is a key strategy in rational drug design.

Structure-Activity Relationship (SAR) Studies

Incorporating this constrained amino acid into a bioactive peptide provides critical insights into the structure-activity relationship. By comparing the activity of the modified peptide to the native sequence, researchers can probe the conformational requirements for receptor binding and activation.

A notable example is its incorporation into opioid peptides like enkephalin and deltorphin analogues.[10] Studies on these modified peptides revealed that the stereochemistry at both the α and β carbons dramatically influences receptor selectivity and binding affinity, highlighting the precise topographical requirements of the opioid receptors.

Enhancing Proteolytic Stability

The β-methyl group can act as a steric shield, hindering the approach of proteolytic enzymes that would normally cleave the peptide backbone. This leads to a longer biological half-life, a critical attribute for any peptide-based therapeutic.[3]

Logical Framework for Application

Sources

- 1. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic ac… [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. This compound [glpbio.cn]

- 10. Chromatographic behaviour of opioid peptides containing beta-methylphenylalanine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis of N-Boc-erythro-L-beta-methylphenylalanine: A Guide for Drug Discovery

Foreword: The "Why" Behind the "How"

In the landscape of modern drug development, particularly in peptide and peptidomimetic therapeutics, the conformational rigidity of a molecule is paramount. Non-canonical amino acids, such as β-methylphenylalanine, are crucial building blocks that introduce steric constraints, thereby influencing peptide secondary structure and enhancing resistance to enzymatic degradation. The precise stereochemical control at both the α- and β-carbons is not merely an academic exercise; it is a critical determinant of biological activity and selectivity. This guide provides an in-depth exploration of the synthetic strategies to obtain a specific diastereomer, N-Boc-erythro-L-beta-methylphenylalanine, a valuable component in the synthesis of complex bioactive molecules.[1] We will delve into the mechanistic underpinnings of stereocontrol, offering not just protocols, but a strategic understanding of why certain methodologies are employed.

The Stereochemical Challenge: Erythro vs. Threo

The synthesis of β-methylphenylalanine presents the challenge of controlling two adjacent stereocenters. The relative stereochemistry of these centers defines the diastereomers: erythro (syn) and threo (anti). This guide focuses on the synthesis of the erythro form, which is a key component in various bioactive natural products and pharmaceutical candidates.

Synthetic Strategies: A Multi-pronged Approach

The synthesis of N-Boc-erythro-L-beta-methylphenylalanine can be approached through several distinct strategies, each with its own merits and challenges. We will explore three primary methodologies:

-

Stereodivergent Synthesis from a Chiral Precursor: A powerful method that allows for the selective synthesis of different diastereomers from a common starting material.

-

Chiral Auxiliary-Mediated Asymmetric Synthesis: A classic and reliable approach that utilizes a recoverable chiral moiety to direct the stereochemical outcome of a reaction.

-

Biocatalysis: The Green Chemistry Approach: Leveraging the inherent stereoselectivity of enzymes to achieve high diastereo- and enantioselectivity under mild reaction conditions.

Stereodivergent Synthesis: A Tale of Two Diastereomers

A highly elegant and efficient method for producing both syn and anti diastereomers of N-Boc-β-methylphenylalanine involves a stereodivergent approach starting from an enantiomerically pure precursor.[2] This strategy offers excellent control over the final stereochemistry.

The Core Logic: From Epoxide to Amino Acid

The synthesis commences with (2S,3S)-2,3-epoxy-3-phenyl-1-propanol. The key steps involve the oxidation of the primary alcohol, regioselective opening of the epoxide ring to introduce the methyl group, and subsequent manipulation of the resulting hydroxyl group to install the amine with the desired stereochemistry.

Experimental Protocol: Stereodivergent Synthesis

Step 1: Oxidation of the Primary Alcohol

The primary alcohol of (2S,3S)-2,3-epoxy-3-phenyl-1-propanol is oxidized to the corresponding carboxylic acid. This can be achieved using a variety of oxidizing agents, such as Jones reagent or a two-step procedure involving a Swern oxidation followed by a Pinnick oxidation.

Step 2: Epoxide Ring Opening

The resulting epoxy acid is then subjected to a regioselective ring opening with a methyl nucleophile, typically a Gilman cuprate (Me₂CuCNLi₂).[2] This reaction proceeds via an SN2 mechanism at the less hindered carbon, yielding a hydroxy acid.

Step 3: Esterification

The carboxylic acid is esterified, for example, using methyl iodide in the presence of a base like potassium carbonate, to yield the corresponding methyl ester.[2]

Step 4: Stereochemical Inversion (for the anti diastereomer) or Retention (for the syn diastereomer)

This is the crucial stereodivergent step.

-

For the syn (erythro) diastereomer: The secondary hydroxyl group is activated as a good leaving group, such as a mesylate. This is followed by nucleophilic displacement with sodium azide (NaN₃), which proceeds with inversion of configuration (SN2).

-

For the anti (threo) diastereomer: A Mitsunobu reaction with p-nitrobenzoic acid can be employed to invert the stereochemistry of the hydroxyl group. Subsequent hydrolysis of the p-nitrobenzoate ester yields the inverted alcohol.

Step 5: Final Transformations

The azide is reduced to the primary amine via catalytic hydrogenation (e.g., H₂, Pd/C). During this step, the Boc protecting group is introduced by adding di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. Finally, the methyl ester is saponified using a base like lithium hydroxide (LiOH) to afford the target N-Boc-erythro-L-beta-methylphenylalanine.[2]

Workflow Diagram

Caption: Stereodivergent synthesis of the erythro diastereomer.

Chiral Auxiliary-Mediated Synthesis: The Evans Approach

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis. The Evans asymmetric alkylation, employing a chiral oxazolidinone auxiliary, provides a reliable and well-established method for the stereoselective synthesis of α-substituted carboxylic acid derivatives, which can be adapted for the synthesis of β-methylphenylalanine.[3]

The Principle of Stereocontrol

A chiral oxazolidinone, derived from a readily available chiral amino alcohol (e.g., (S)-valinol), is acylated with a suitable carboxylic acid derivative. The resulting imide is then deprotonated to form a chiral enolate. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus ensuring high diastereoselectivity in the alkylation step.

Experimental Protocol: Evans Asymmetric Alkylation

Step 1: Preparation of the N-Acyl Oxazolidinone

The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) is acylated with 3-phenylbutyryl chloride.

Step 2: Asymmetric Bromination

The N-acyl oxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to form the corresponding sodium enolate. This enolate is then reacted with a brominating agent, like N-bromosuccinimide (NBS), to introduce a bromine atom at the α-position with high diastereoselectivity.[4]

Step 3: Azide Displacement

The α-bromo imide is then treated with an azide source, such as tetramethylguanidinium azide, to displace the bromide via an SN2 reaction, which inverts the stereocenter.[4]

Step 4: Auxiliary Cleavage and Final Steps

The chiral auxiliary is cleaved, typically by hydrolysis with lithium hydroxide and hydrogen peroxide. The resulting chiral carboxylic acid is then subjected to a Curtius rearrangement, followed by trapping of the resulting isocyanate with a suitable alcohol to form a carbamate-protected amine. Alternatively, the azide can be reduced to the amine, which is then protected.

Data Summary

| Method | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Evans Asymmetric Alkylation | >95:5 | >98% |

Workflow Diagram

Caption: Evans asymmetric alkylation for β-methylphenylalanine synthesis.

Biocatalysis: Precision Engineering by Nature

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases and phenylalanine ammonia lyases (PALs) can be used to synthesize β-branched amino acids with excellent control over both relative and absolute stereochemistry.[1][5]

The Enzymatic Advantage

Enzymes operate in aqueous media under mild conditions and their active sites are exquisitely tuned to differentiate between stereoisomers and prochiral substrates. This often leads to near-perfect enantio- and diastereoselectivity, obviating the need for chiral auxiliaries or complex stereodivergent pathways.

Biocatalytic Approaches

A. Transaminase-Mediated Synthesis:

-

Principle: ω-Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine or alanine) to a keto acceptor. For the synthesis of β-methylphenylalanine, a β-keto ester, ethyl benzoylacetate, can be used as the substrate.[6][7]

-

Dynamic Kinetic Resolution: A particularly powerful approach is dynamic kinetic resolution (DKR). In this process, a thermophilic transaminase is used at an elevated temperature and pH, which facilitates the in-situ racemization of the starting α-ketoacid. The enzyme then selectively transaminates one of the enantiomers, leading to a high yield of the desired L-amino acid with excellent diastereo- and enantioselectivity.[1]

B. Phenylalanine Ammonia Lyase (PAL) Mediated Synthesis:

-

Principle: PALs catalyze the reversible, non-oxidative amination of cinnamic acid derivatives. By using engineered PAL variants, it is possible to directly aminate β-methyl cinnamic acid to produce β-methylphenylalanine.[5]

-

Advantages: This method is highly atom-economical as it involves the direct addition of ammonia across a double bond.

Experimental Protocol: Transaminase-Mediated DKR

1. Reaction Setup:

-

A buffered aqueous solution (e.g., Tris buffer, pH 9.0) is prepared.

-

The α-ketoacid substrate (β-methylphenylpyruvic acid) is added.

-

An amine donor (e.g., L-glutamine) and the cofactor pyridoxal-5'-phosphate (PLP) are added.

-

The reaction is initiated by the addition of a thermophilic transaminase (e.g., TtArAT).

2. Reaction Conditions:

-

The reaction mixture is incubated at an elevated temperature (e.g., 40-60 °C) with gentle agitation for 24 hours.

3. Work-up and Purification:

-

The enzyme is removed by precipitation or filtration.

-

The product is purified from the reaction mixture using techniques such as ion-exchange chromatography or reverse-phase chromatography (e.g., C18).[1]

-

The purified amino acid is then N-protected with a Boc group using standard procedures.

Data Summary

| Biocatalytic Method | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |

| Transaminase (DKR) | β-methylphenylpyruvic acid | >20:1 | >99% | High |

| Engineered PAL | β-methyl cinnamic acid | >20:1 | >99.5% | 41-71% |

Workflow Diagram

Caption: Biocatalytic routes to erythro-L-β-methylphenylalanine.

Conclusion: A Strategic Choice

The synthesis of N-Boc-erythro-L-beta-methylphenylalanine is a solvable but nuanced challenge. The choice of synthetic strategy will depend on the specific requirements of the research program, including scalability, cost, and the availability of specialized reagents and equipment.

-

The stereodivergent synthesis offers flexibility and is well-suited for producing multiple diastereomers for structure-activity relationship studies.

-

The chiral auxiliary approach is a robust and well-understood method that consistently delivers high stereoselectivity.

-

Biocatalysis represents the future of sustainable and highly selective chemical synthesis, offering an environmentally friendly and often more efficient route to the desired product.

By understanding the underlying principles of stereocontrol for each of these methods, researchers and drug development professionals can make informed decisions to access this valuable building block for the next generation of therapeutics.

References

-

Dharanipragada, R., VanHulle, K., Bannister, A., Bear, S., Kennedy, L., & Hruby, V. J. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron, 48(23), 4733-4748. [Link]

-

A Catalytic Asymmetric Synthesis of N-Boc-beta-Methylphenylalanines. Journal of Organic Chemistry. [Link]

-

Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of R-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

-

Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC. [Link]

-

Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. PubMed. [Link]

-

β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. MDPI. [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. [Link]

-

Scholars Research Library - Der Pharma Chemica. [Link]

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses. [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

Sources

- 1. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Catalytic Asymmetric Synthesis ofN-Boc-beta-Methylphenylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. york.ac.uk [york.ac.uk]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Synthetic Chemist's Guide to Boc-Protected β-Amino Acids: A Technical Whitepaper

Abstract

β-Amino acids are non-proteinogenic analogues of α-amino acids that have garnered significant attention in medicinal chemistry and drug development. Their incorporation into peptides and small molecules often confers desirable pharmacological properties, including enhanced metabolic stability and unique conformational constraints. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability and facile, orthogonal removal under acidic conditions. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing Boc-protected β-amino acids. We will delve into the mechanistic underpinnings and provide field-proven insights into the Arndt-Eistert homologation, conjugate addition reactions, and asymmetric Mannich reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable building blocks in their synthetic endeavors.

The Ascendancy of β-Amino Acids in Modern Drug Discovery

The seemingly subtle shift of an amino group from the α- to the β-position on a carboxylic acid backbone has profound implications for molecular structure and function. This structural modification endows β-amino acids and the peptides derived from them with remarkable properties that are highly sought after in therapeutic design. Peptides incorporating β-amino acids often exhibit increased resistance to proteolytic degradation, a critical factor in enhancing their in vivo half-life and bioavailability.[1][2] Furthermore, the additional methylene unit in the backbone introduces a greater degree of conformational flexibility, allowing for the formation of unique and stable secondary structures, such as helices and turns, which can be exploited to mimic or disrupt protein-protein interactions.[1][2] These attributes have made β-amino acids invaluable components in the development of a wide range of therapeutic agents, including antivirals, antibiotics, and anticancer drugs.[1]

The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for the amino functionality of β-amino acids during multi-step synthesis.[3] Its widespread use stems from its robustness under a variety of reaction conditions, including basic and nucleophilic environments, and its clean cleavage under mild acidic conditions, typically with trifluoroacetic acid (TFA).[3][4] This orthogonality is crucial for selective deprotection in the presence of other sensitive functional groups, a common requirement in complex molecule synthesis.[3]

This guide will explore the most reliable and versatile methods for the synthesis of Boc-protected β-amino acids, providing not only detailed protocols but also the scientific rationale behind the experimental choices, empowering the reader to adapt and troubleshoot these syntheses in their own laboratories.

Key Synthetic Strategies for Boc-Protected β-Amino Acids

The synthesis of Boc-protected β-amino acids can be broadly categorized into three main approaches:

-

Homologation of α-Amino Acids: Extending the carbon chain of readily available α-amino acids.

-

Conjugate Addition to α,β-Unsaturated Systems: Formation of the carbon-nitrogen bond through a Michael-type addition.

-

Asymmetric Mannich Reactions: A powerful method for the stereocontrolled synthesis of β-amino carbonyl compounds.

Each of these strategies offers distinct advantages and is suited to different target molecules and synthetic goals.

Arndt-Eistert Homologation: A Classic Route to Chain Extension

The Arndt-Eistert reaction is a venerable and reliable method for the one-carbon homologation of carboxylic acids, making it an ideal choice for converting readily available, enantiopure Boc-protected α-amino acids into their β-analogs.[5][6][7] The reaction sequence involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to yield a ketene.[5][7] This ketene is subsequently trapped by a nucleophile to afford the desired β-amino acid derivative.[8][9]

Mechanistic Insights and Causality of Experimental Choices

The success of the Arndt-Eistert homologation hinges on the careful execution of each step, with specific reagents and conditions chosen to maximize yield and minimize side reactions.

-

Activation of the Carboxylic Acid: The initial step involves the activation of the Boc-protected α-amino acid, typically by conversion to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activation is crucial as it renders the carbonyl carbon sufficiently electrophilic to react with the nucleophilic diazomethane. The choice of chlorinating agent can be important; oxalyl chloride is often preferred for its milder reaction conditions and volatile byproducts.

-

Formation of the Diazoketone: The activated acid chloride is then treated with diazomethane (CH₂N₂). Diazomethane is a potent, yet hazardous, reagent that requires careful handling due to its toxicity and explosive nature.[10][11][12] The reaction should always be performed in a well-ventilated fume hood using appropriate personal protective equipment.[1][10][11] An excess of diazomethane is typically used to drive the reaction to completion and to neutralize the HCl generated as a byproduct, which can otherwise lead to the formation of a chloromethyl ketone side product.[6] Safer alternatives to diazomethane, such as trimethylsilyldiazomethane, have been developed and are often preferred, especially for larger-scale syntheses.[5][7]

-

The Wolff Rearrangement: This is the key step of the Arndt-Eistert synthesis, where the diazoketone rearranges to a ketene with the expulsion of nitrogen gas.[5][9] This rearrangement can be promoted thermally, photochemically, or, most commonly, with a metal catalyst.[8][9] Silver(I) oxide (Ag₂O) or silver benzoate are the most frequently used catalysts, as they facilitate the rearrangement under mild conditions, preserving the stereochemical integrity of the migrating group.[6][7][13] The choice of catalyst can influence the reaction rate and efficiency. Photolytic conditions, while effective, may require specialized equipment.[2]

-

Trapping the Ketene: The highly reactive ketene intermediate is not isolated but is trapped in situ with a suitable nucleophile.[8][9] The choice of nucleophile determines the final product:

For the synthesis of Boc-protected β-amino acids, water is the typical nucleophile. The reaction solvent can also play a role; for instance, conducting Wolff rearrangements in methanol can sometimes lead to O-H insertion byproducts, suggesting the involvement of a carbene intermediate.[9]

Visualizing the Arndt-Eistert Homologation Workflow

Caption: Workflow for the Arndt-Eistert homologation of a Boc-protected α-amino acid.

Detailed Experimental Protocol: Homologation of N-Boc-L-Phenylalanine

This protocol is adapted from established procedures for the synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid.[14]

Materials and Reagents:

-

N-Boc-L-Phenylalanine

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous diethyl ether or THF

-

Diazomethane solution in diethyl ether (handle with extreme caution) or Trimethylsilyldiazomethane (2.0 M in hexanes)

-

Silver(I) oxide (Ag₂O) or Silver benzoate

-

1,4-Dioxane

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step 1: Formation of the Acid Chloride

-

To a solution of N-Boc-L-phenylalanine (1.0 eq) in anhydrous THF at 0 °C, add oxalyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

Step 2: Formation of the Diazoketone

-

Dissolve the crude acid chloride in anhydrous diethyl ether or THF (e.g., 10 mL per mmol of acid chloride).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane (approx. 2.2 eq) with gentle stirring until a persistent yellow color indicates a slight excess of diazomethane. Alternatively, add trimethylsilyldiazomethane (2.0 M in hexanes, 2.0 eq) at 0 °C and allow the solution to warm to room temperature and stir for 10 hours.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench any excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases.

-

The solvent can be removed under reduced pressure to yield the crude diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis

-

Dissolve the crude diazoketone (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Add silver(I) oxide (0.1 eq) or silver benzoate (0.2 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir until the evolution of nitrogen gas ceases (typically 2-4 hours). The reaction can be monitored by TLC.

-

Cool the reaction mixture to room temperature and filter to remove the silver catalyst.

-

Concentrate the filtrate under reduced pressure.

Step 4: Work-up and Purification

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).